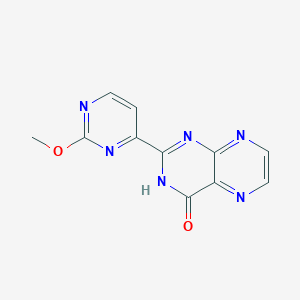
2-(2-Methoxypyrimidin-4-yl)pteridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxypyrimidin-4-yl)pteridin-4(1H)-one is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypyrimidin-4-yl)pteridin-4(1H)-one typically involves the condensation of appropriate pyrimidine and pteridine precursors under specific reaction conditions. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxypyrimidin-4-yl)pteridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with unique properties.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may produce a variety of substituted pteridines with different functional groups.
Applications De Recherche Scientifique
2-(2-Methoxypyrimidin-4-yl)pteridin-4(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme interactions, cellular processes, and metabolic pathways.
Industry: It may be used in the production of specialty chemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxypyrimidin-4-yl)pteridin-4(1H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, modulation of cellular processes, and alteration of metabolic pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2-Methoxypyrimidin-4-yl)pteridin-4(1H)-one include other pteridines and pyrimidine derivatives. Some examples are:
- 2-Aminopteridine
- 2,4-Diaminopteridine
- 2-Methylpteridine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a methoxypyrimidine group and a pteridinone core. This unique structure may confer specific chemical properties and reactivity, making it valuable for certain applications that other pteridines or pyrimidine derivatives may not be suitable for.
Propriétés
Numéro CAS |
90209-87-3 |
|---|---|
Formule moléculaire |
C11H8N6O2 |
Poids moléculaire |
256.22 g/mol |
Nom IUPAC |
2-(2-methoxypyrimidin-4-yl)-3H-pteridin-4-one |
InChI |
InChI=1S/C11H8N6O2/c1-19-11-14-3-2-6(15-11)8-16-9-7(10(18)17-8)12-4-5-13-9/h2-5H,1H3,(H,13,16,17,18) |
Clé InChI |
LORUIJVFHSJYGM-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC(=N1)C2=NC3=NC=CN=C3C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


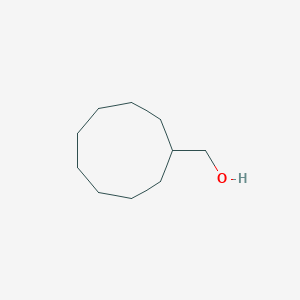
![N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B12909683.png)
![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B12909684.png)

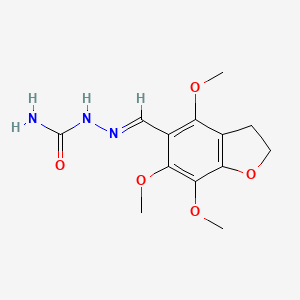

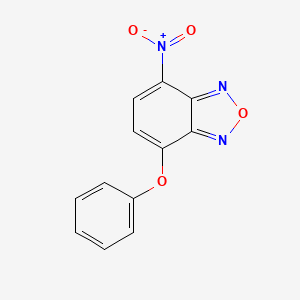



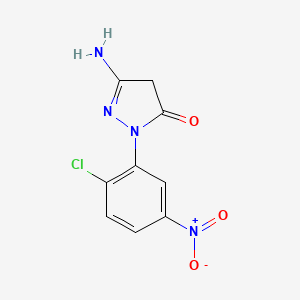
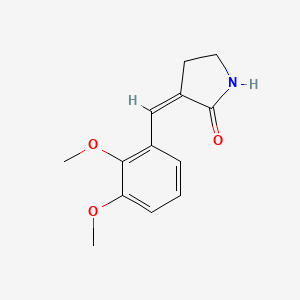
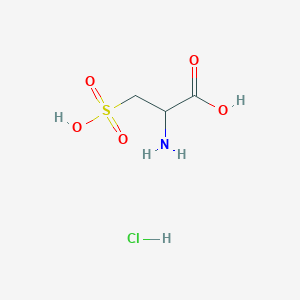
![3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12909742.png)
